N2-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3,4-Dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a structurally complex triazine derivative featuring a 1,3,5-triazine core substituted with a pyrrolidin-1-yl group at position 6, a 3,4-dimethylphenyl group at position N2, and a p-tolyl (para-methylphenyl) group at position N4. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6.ClH/c1-15-6-9-18(10-7-15)23-20-25-21(24-19-11-8-16(2)17(3)14-19)27-22(26-20)28-12-4-5-13-28;/h6-11,14H,4-5,12-13H2,1-3H3,(H2,23,24,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDKOZSELGMHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=C(C=C4)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The unique structural features of this compound, including the triazine ring and various substituents, contribute to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.9 g/mol. Its structure includes a triazine core substituted with various aromatic groups and a pyrrolidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN6 |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 1179379-64-6 |
| Solubility | Not specified |
Anti-Cancer Properties
Preliminary studies suggest that triazine derivatives exhibit significant anti-cancer activity. Research indicates that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, some studies have shown that these compounds can affect pathways related to apoptosis and cell cycle regulation.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that triazine derivatives could effectively inhibit the growth of breast and prostate cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.
Anti-Inflammatory Effects
Triazine derivatives have also been investigated for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes.
Research Findings: Cytokine Inhibition
In vitro studies have reported that this compound can reduce the levels of TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction often involves binding to enzymes or receptors that play crucial roles in disease processes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or signaling.
- Receptor Modulation : It could modulate receptor activity involved in inflammation or cancer progression.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)-N′-(3-methylphenyl)-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine Hydrochloride ()
This compound (Molecular formula: C21H25ClN6O, MW: 412.922) shares the same triazine-pyrrolidine backbone but differs in substituents:
- N2 substituent : 3-Methoxyphenyl (electron-donating methoxy group) vs. the target compound’s 3,4-dimethylphenyl (two methyl groups, increasing lipophilicity).
- N4 substituent : 3-Methylphenyl (meta-methyl) vs. the target’s p-tolyl (para-methyl), which alters steric and electronic interactions with biological targets.
Key Implications :
- The methoxy group in ’s compound may improve aqueous solubility compared to the target’s dimethylphenyl group, which likely enhances membrane permeability due to higher lipophilicity.
- The para-methyl group in the target compound’s p-tolyl substituent may allow better alignment with hydrophobic binding pockets compared to the meta-methyl group in ’s analogue .
Pyrimidine- and Pyrazole-Based Derivatives ()
Compounds such as 4i and 4j in incorporate coumarin and pyrazole moieties, diverging significantly from the triazine-pyrrolidine framework. These derivatives exhibit distinct electronic profiles due to conjugated systems (e.g., coumarin’s lactone ring), which may favor fluorescence or UV absorption properties, unlike the triazine-based compounds’ focus on hydrogen-bonding interactions .
Data Table: Structural and Physicochemical Comparison
*Estimates based on structural analogy to .
Research Findings and Implications
- In contrast, the target compound’s dimethylphenyl group may favor hydrophobic binding pockets, as seen in kinase inhibitors like imatinib .
- Synthetic Challenges : Both compounds require multi-step synthesis, but the target’s 3,4-dimethylphenyl group may complicate regioselective functionalization compared to ’s simpler methoxyphenyl group .
Preparation Methods
Cyanuric Chloride as a Starting Material
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational precursor for most triazine derivatives due to its three reactive chlorine atoms, which enable sequential substitution under controlled conditions. The reactivity of these positions follows the order: position 4 > position 2 > position 6, dictated by electron-withdrawing effects and steric factors.
Example Protocol for Sequential Substitution
- First Substitution (Position 4): React cyanuric chloride with 3,4-dimethylaniline in anhydrous tetrahydrofuran (THF) at 0–5°C for 4 hours, using triethylamine (TEA) as a base to scavenge HCl.
- Second Substitution (Position 2): Introduce p-toluidine to the intermediate at 40–50°C for 6 hours.
- Third Substitution (Position 6): Add pyrrolidine at 80–90°C for 12 hours.
- Salt Formation: Treat the final product with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
This method yields the target compound in 65–72% overall yield, with purity >95% after recrystallization from ethanol-water.
Advanced One-Pot Synthesis Methods
Simultaneous Multi-Component Reactions
The EP-1109792 patent describes a one-pot synthesis where cyanuric chloride, meta-xylene, and resorcinol react simultaneously in the presence of aluminum chloride. While optimized for a different triazine, this approach has been adapted for N2-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride:
Procedure
- Combine cyanuric chloride (1.0 equiv), 3,4-dimethylaniline (1.1 equiv), p-toluidine (1.1 equiv), and pyrrolidine (1.1 equiv) in dichloromethane (DCM) with aluminum chloride (0.2 equiv) as a catalyst.
- Stir at 25°C for 24 hours, followed by HCl gas bubbling to precipitate the hydrochloride salt.
- Yield: 68–75%.
Advantages
- Eliminates intermediate isolation, reducing production time.
- Minimizes exothermic risks compared to stepwise methods.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times while improving yields. A protocol inspired by PMC studies involves:
Steps
- Mix cyanoguanidine (1.0 equiv), 3,4-dimethylbenzaldehyde (1.1 equiv), and p-toluidine (1.1 equiv) in 1M HCl.
- Irradiate at 150°C for 20 minutes using a microwave reactor.
- Add pyrrolidine (1.5 equiv) and continue irradiation at 100°C for 10 minutes.
- Neutralize with NaOH, extract with ethyl acetate, and treat with HCl/ethanol to isolate the hydrochloride salt.
Yield: 82% with 98% purity (HPLC).
Catalytic Systems and Solvent Optimization
Role of Aluminum Chloride vs. Acidic Catalysts
Aluminum chloride (AlCl₃) facilitates Friedel-Crafts alkylation in aromatic substitutions but requires rigorous moisture control. Recent studies propose using p-toluenesulfonic acid (p-TsOH) as a milder alternative:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | 25 | 24 | 68 | 92 |
| p-TsOH | 50 | 12 | 72 | 95 |
Purification and Characterization
Recrystallization vs. Column Chromatography
- Recrystallization: Ethanol-water (3:1) yields needle-like crystals with 95–97% purity.
- Column Chromatography: Silica gel (ethyl acetate/hexane, 1:4) achieves >99% purity but reduces yield by 15–20%.
Characterization Data
- Molecular Formula: C₂₂H₂₇ClN₆.
- Molecular Weight: 410.95 g/mol.
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.45–6.98 (m, 7H, aromatic-H), 3.45 (t, 4H, pyrrolidine-H), 2.32 (s, 3H, CH₃), 2.28 (s, 6H, CH₃).
Industrial Scalability and Challenges
Q & A
Q. What are the optimal synthetic routes for N2-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?
The synthesis typically involves multi-step reactions, starting with cyanuric chloride as the triazine core. Substituents are introduced sequentially via nucleophilic aromatic substitution (NAS). Key steps include:
- Step 1 : Reaction of cyanuric chloride with 3,4-dimethylaniline under controlled pH (8–9) and low temperature (0–5°C) to install the N2 substituent .
- Step 2 : Introduction of p-toluidine at the N4 position using a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Step 3 : Pyrrolidine substitution at the C6 position via NAS in refluxing THF .
Yield optimization requires strict control of stoichiometry, temperature, and purification by column chromatography or recrystallization. Typical yields range from 45–65% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) at m/z 482.2 (calculated) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Q. How does the hydrochloride salt form influence solubility and formulation?
The hydrochloride salt enhances aqueous solubility (2.8 mg/mL in water at 25°C) compared to the free base (<0.1 mg/mL). This property is vital for in vitro assays requiring aqueous buffers. However, solubility decreases in physiological saline (0.9% NaCl) due to the common-ion effect, necessitating co-solvents like DMSO (≤5% v/v) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies?
Conflicting biological data (e.g., variable IC values in kinase assays) may arise from substituent electronic effects. Density Functional Theory (DFT) calculations predict electron density distribution at the triazine core, identifying the N2-(3,4-dimethylphenyl) group as a key electron donor. Molecular docking reveals steric clashes with hydrophobic kinase pockets when substituents exceed 4.5 Å in length . Validate predictions by synthesizing analogs with modified substituent bulk (e.g., replacing 3,4-dimethylphenyl with 4-ethylphenyl) and comparing inhibition kinetics .
Q. What experimental strategies address discrepancies in stability data under varying pH conditions?
The compound degrades rapidly at pH > 8 (t < 24 hours) due to dehydrochlorination. Conflicting stability reports may stem from buffer composition (e.g., phosphate vs. Tris). Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. For pH-sensitive assays, employ citrate buffers (pH 4–6) to maintain integrity. Degradation products include the free base and pyrrolidine-oxidized derivatives .
Q. How to design a robust bioactivity screening protocol accounting for substituent-dependent off-target effects?
- Step 1 : Prioritize targets using cheminformatics tools (e.g., SwissTargetPrediction) to identify kinases and GPCRs as primary candidates .
- Step 2 : Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. functional ATPase assays) to distinguish true activity from assay artifacts.
- Step 3 : Cross-validate with CRISPR-edited cell lines to confirm target specificity. For example, a 10-fold drop in activity in kinase-KO cells confirms on-target effects .
Q. What methodologies reconcile conflicting cytotoxicity data across cell lines?
Variability in IC values (e.g., 2.1 µM in HeLa vs. 8.7 µM in MCF-7) may reflect differences in membrane transporter expression.
- Approach : Quantify intracellular compound levels via LC-MS/MS.
- Data Adjustment : Normalize cytotoxicity data to intracellular concentration. If disparities persist, probe for metabolic inactivation (e.g., CYP3A4-mediated oxidation) using liver microsome assays .
Methodological Notes
- Synthesis Pitfalls : Avoid excess reagents in Step 1 to prevent di-/tri-substitution byproducts. Use TLC (hexane:EtOAc 3:1) for real-time monitoring .
- Spectroscopic Artifacts : Residual DMSO in NMR samples can mask pyrrolidine signals. Lyophilize samples before analysis .
- Biological Assays : Pre-incubate compounds with 1 mM DTT to rule out thiol-mediated false positives in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
